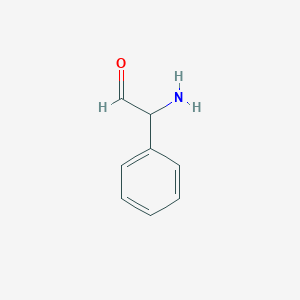

2-Amino-2-phenylacetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-phenylacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRFFXYXNNSCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311398 | |

| Record name | α-Aminobenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774227-61-1 | |

| Record name | α-Aminobenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774227-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Aminobenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 2 Phenylacetaldehyde

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 2-amino-2-phenylacetaldehyde reveals several logical bond disconnections and functional group interconversions, pointing to a range of potential starting materials. The primary disconnection strategies focus on the formation of the C-N bond, the C-C bond adjacent to the aldehyde, and the aldehyde group itself.

Key Retrosynthetic Disconnections:

| Disconnection Strategy | Precursor Type | Key Transformation |

| C-N Bond Formation | α-Halogenated Phenylacetaldehyde (B1677652) | Amination |

| C-C Bond Formation | Benzaldehyde (B42025) | Strecker-type reaction |

| Aldehyde Formation | 2-Amino-2-phenylethanol (B122105) (Phenylglycinol) | Oxidation |

| Aldehyde Formation | α-Amino Nitrile | Reduction |

| Aldehyde Formation | Phenylglycine | Reduction of carboxylic acid derivative |

This analysis identifies key precursors such as phenylacetaldehyde derivatives, benzaldehyde, 2-phenylglycinol, and the amino acid phenylalanine. The choice of a specific synthetic route often depends on factors like the availability of starting materials, desired stereochemistry, and scalability.

Classical Synthetic Routes to this compound and its Precursors

Several classical and well-established synthetic methods have been employed to prepare this compound and its immediate precursors.

Routes via α-Halogenation of Phenylacetaldehyde Derivatives

This approach involves the introduction of a halogen atom at the α-position to the aldehyde group of a phenylacetaldehyde derivative, followed by nucleophilic substitution with an amine source. The initial halogenation can be challenging due to the reactivity of the aldehyde. Therefore, this route often employs protected forms of the aldehyde.

Strecker-Type Syntheses and Modifications

The Strecker synthesis is a powerful one-pot, three-component reaction that combines an aldehyde, ammonia (B1221849), and cyanide to form an α-amino nitrile. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, benzaldehyde serves as the aldehyde component. The resulting α-aminophenylacetonitrile is a direct precursor to the target aldehyde. wikipedia.orgnih.gov

The general mechanism involves the formation of an imine from benzaldehyde and ammonia, which is then attacked by the cyanide ion. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the nitrile group under acidic or basic conditions would typically lead to the corresponding α-amino acid, phenylalanine. chemistnotes.comvaia.com However, careful control of the reaction conditions or the use of specific reducing agents can allow for the isolation of the intermediate α-amino nitrile or its conversion to the desired aldehyde.

Modifications to the classical Strecker reaction, including the use of chiral auxiliaries or catalysts, have been developed to achieve asymmetric synthesis of α-amino acids and their derivatives. wikipedia.org

Reduction of α-Amino Nitriles

The α-amino nitrile, specifically 2-amino-2-phenylacetonitrile, obtained from a Strecker-type synthesis, can be partially reduced to form this compound. This transformation requires a reducing agent that can selectively convert the nitrile to an aldehyde without affecting the amino group or over-reducing the aldehyde to an alcohol. Reagents such as diisobutylaluminium hydride (DIBAL-H) are often employed for this purpose at low temperatures.

Example of α-Amino Nitrile Reduction:

| Precursor | Reagent | Product |

| 2-Amino-2-phenylacetonitrile | Diisobutylaluminium hydride (DIBAL-H) | This compound |

Conversion of α-Amino Acids to Aldehyde Functionality

The readily available amino acid, phenylalanine, can serve as a precursor to this compound. wikipedia.org This approach necessitates the selective reduction of the carboxylic acid functionality to an aldehyde. Direct reduction is challenging; therefore, the carboxylic acid is typically converted to a more reactive derivative, such as an ester or an acid chloride, before reduction.

Alternatively, certain enzymatic or chemical degradation pathways of phenylalanine can yield phenylacetaldehyde, which could then potentially be aminated. nih.govresearchgate.netacs.org For instance, the Strecker degradation of phenylalanine can produce phenylacetaldehyde. wikipedia.org

Dehydrogenative Coupling Approaches from Amino Alcohols (e.g., 2-phenylglycinol)

A modern and efficient approach involves the dehydrogenative coupling of amino alcohols. Specifically, 2-phenylglycinol can be oxidized to this compound. rsc.org This method often utilizes transition metal catalysts, such as those based on manganese, and proceeds via an acceptorless dehydrogenative pathway, releasing hydrogen gas as the only byproduct. rsc.org

This catalytic approach offers a greener alternative to traditional methods that often require stoichiometric amounts of oxidizing or reducing agents and may generate significant waste. Recent research has demonstrated the use of Mn(I) catalysis for the dehydrogenative coupling of amino alcohols, leading to the formation of the desired aldehyde intermediate. rsc.org

Enantioselective Synthesis of Chiral this compound and its Stereoisomers

The creation of single-enantiomer chiral compounds is paramount in the pharmaceutical industry, as different enantiomers of a drug can have vastly different physiological effects. nih.gov The enantioselective synthesis of this compound and its derivatives is achieved through several sophisticated strategies that ensure a high degree of stereochemical control.

Asymmetric Catalysis in the Formation of the Chiral Center

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This field is broadly divided into organocatalysis, which uses small organic molecules, and organometallic catalysis, which employs metal-ligand complexes.

Organocatalysis: Chiral aldehydes, such as those derived from BINOL, have been shown to catalyze the asymmetric α-functionalization of N-unprotected amino esters. nih.govfrontiersin.org This is achieved through the formation of a chiral enamine intermediate, which then reacts stereoselectively. nih.gov Similarly, proline and its derivatives are effective catalysts for reactions like the asymmetric α-amination of aldehydes, proceeding through a chiral iminium intermediate to establish the stereocenter with high enantioselectivity. mdpi.com

Organometallic Catalysis: Transition metals paired with chiral ligands are powerful tools for asymmetric synthesis. A highly effective method for producing chiral 1,2-amino alcohols involves the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones. acs.org This approach, which avoids pressurized equipment, can convert α-amino ketone substrates into the corresponding chiral amino alcohols in high yields and excellent enantiomeric ratios (er). For example, the synthesis of various substituted phenylethanolamines has been achieved with enantiomeric ratios often exceeding 99:1. acs.org Copper-catalyzed reactions, such as the asymmetric 1,3-dipolar cycloaddition of azomethine ylides, have also been used to create complex chiral pyrrolidine (B122466) structures that are precursors to bioactive compounds. mdpi.com

A summary of representative results from Ru-catalyzed asymmetric transfer hydrogenation is presented below.

| Entry | Substrate (α-Amino Ketone HCl Salt) | Catalyst Loading (mol %) | Product (Chiral 1,2-Amino Alcohol) | Yield (%) | Enantiomeric Ratio (er) |

| 1 | 2-Amino-1-phenylethanone | 0.15 | (R)-2-Amino-1-phenylethanol | 88 | 99.6:0.4 |

| 2 | 2-Amino-1-(4-chlorophenyl)ethanone | 0.15 | (R)-2-Amino-1-(4-chlorophenyl)ethanol | 91 | >99.9:0.1 |

| 3 | 2-Amino-1-(3,4-dimethoxyphenyl)ethanone | 0.15 | (R)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol | 86 | >99.9:0.1 |

| 4 | 2-(Methylamino)-1-phenylethanone | 0.13 | (R)-2-(Methylamino)-1-phenylethanol | 88 | 99.6:0.4 |

Table based on data from a study on Ruthenium-catalyzed asymmetric transfer hydrogenation. acs.org

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Oxazolidinones: Evans' oxazolidinone auxiliaries are widely used. They are typically derived from readily available amino alcohols. The substrate, such as a carboxylic acid, is converted into an imide with the oxazolidinone. The steric bulk of the substituents on the oxazolidinone ring then effectively shields one face of the enolate, forcing incoming electrophiles (e.g., in an alkylation reaction) to attack from the opposite face, thus creating the new stereocenter with high diastereoselectivity.

Amino Acid-Based Auxiliaries: Chiral amino acids and their derivatives are also effective auxiliaries. For instance, (R)-2-phenylglycine has been used to control the stereochemistry in the synthesis of β-lactams. scispace.comuu.nl In this approach, an imine derived from (R)-2-phenylglycine methyl ester directs the condensation with an ester enolate, ensuring that the newly formed stereocenters have a specific configuration relative to the auxiliary's chiral center. scispace.com

Pseudoephedrine Amides: Pseudoephedrine, available in both enantiomeric forms, can be converted into an amide with a carboxylic acid. The α-proton can be removed to form an enolate. The chiral environment, dictated by the methyl and hydroxyl groups of the pseudoephedrine, directs the subsequent alkylation to occur with high diastereoselectivity. wikipedia.org

Diastereoselective Synthesis from Chiral Precursors

This strategy, often referred to as the "chiral pool" approach, utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or sugars as starting materials. The existing chirality in the precursor is used to direct the formation of new stereocenters.

A prime example is the synthesis of enantiopure 1,2-amino alcohols starting from L-phenylalanine. nih.gov A multi-enzyme pathway can convert L-phenylalanine into either (R)- or (S)-1-phenyl-1,2-diol with high yield and excellent enantiomeric excess (>99% ee). nih.gov These chiral diols then serve as precursors for divergent routes to either 2-phenylglycinol or phenylethanolamine, demonstrating how the initial chirality of the amino acid dictates the final product's stereochemistry. nih.gov Similarly, other amino acids like L-Serine have been used as chiral precursors for the multi-kilogram scale synthesis of bioactive molecules containing a chiral amino alcohol moiety. mdpi.com

Enzymatic and Biocatalytic Pathways for Precursors or Analogs (e.g., from L-phenylalanine)

Biocatalysis leverages the high efficiency and exquisite selectivity of enzymes to perform chemical transformations. rsc.org Enzymes can catalyze the synthesis of chiral amino acids and their derivatives through various reactions, including asymmetric reductive amination and aldol (B89426) condensations. rsc.org

Multi-enzyme cascades have been designed for the synthesis of enantiomerically pure 2-phenylglycinol and phenylethanolamine from L-phenylalanine. nih.gov One such pathway explicitly proceeds through a chiral aldehyde intermediate. The process starts with the conversion of L-phenylalanine to a chiral diol, (R)-1-phenyl-1,2-diol. This diol is then oxidized by an alcohol oxidase to form the key intermediate, (R)-2-hydroxy-2-phenylacetaldehyde. Without isolation, this unstable aldehyde is then aminated by an amine dehydrogenase to yield enantiomerically pure (R)-phenylethanolamine with a 92% yield and an enantiomeric excess greater than 99.9%. nih.gov This cascade demonstrates a direct biocatalytic route to a stable analog via the targeted chiral amino aldehyde.

Another biocatalytic pathway for a precursor involves the decarboxylation of phenylalanine by aromatic amino acid decarboxylases (AADCs) to produce phenethylamine (B48288). acs.org This phenethylamine is then converted by other enzymes like amine oxidases or transaminases into 2-phenylacetaldehyde. acs.org

| Pathway Step | Enzyme Class | Precursor | Product | Reference |

| Oxidation | Alcohol Oxidase | (R)-1-Phenyl-1,2-diol | (R)-2-Hydroxy-2-phenylacetaldehyde | nih.gov |

| Reductive Amination | Amine Dehydrogenase | (R)-2-Hydroxy-2-phenylacetaldehyde | (R)-Phenylethanolamine | nih.gov |

| Decarboxylation | Aromatic Amino Acid Decarboxylase | L-Phenylalanine | Phenethylamine | acs.org |

| Deamination/Oxidation | Amine Oxidase/Dehydrogenase | Phenethylamine | 2-Phenylacetaldehyde | acs.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of catalysts, renewable feedstocks, and the avoidance of solvents.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry. This approach minimizes waste, reduces environmental impact, and can sometimes lead to shorter reaction times and higher yields.

Microwave-assisted organic synthesis under solvent-free conditions represents a significant green methodology. For example, the condensation reaction of aryl aldehydes with 2-aminothiophenol (B119425) to synthesize 2-arylbenzothiazoles has been efficiently carried out in the presence of the amino acid L-proline as a catalyst, without any solvent and with microwave irradiation. This method provides a green and inexpensive route to these heterocyclic compounds. Another relevant green approach is the solvent-free synthesis of α-aminonitriles, which are precursors to α-amino acids, on a silica (B1680970) gel support under microwave irradiation. These examples showcase the potential for applying solvent-free conditions to the synthesis of this compound and its derivatives, thereby reducing the environmental footprint of their production.

Atom Economy Considerations in Synthetic Design

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.gov A higher atom economy signifies a more sustainable process with less waste generation. taylorandfrancis.com Designing a synthesis with high atom economy is paramount for developing environmentally and economically viable chemical manufacturing processes. wikipedia.org

For a target molecule like this compound, several hypothetical routes can be compared based on their theoretical atom economy. The most direct approach, such as the direct α-amination of phenylacetaldehyde, would theoretically offer the highest atom economy. In contrast, multi-step pathways that involve protecting groups or require stoichiometric reagents inherently have lower atom economy.

Table 1: Theoretical Atom Economy Comparison for Plausible Syntheses

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Direct α-Amination | Phenylacetaldehyde, Ammonia, Oxidant | This compound | Reduced Oxidant, Water | High (depends on oxidant) |

| Reductive Amination | Phenylglyoxal, Ammonia, H₂ | This compound | Water | ~90% |

| Strecker-type Synthesis | Benzaldehyde, Ammonia, HCN, H₂O (for hydrolysis) | This compound | Formic Acid, Ammonium (B1175870) salts | Low to Moderate |

Note: The table presents a conceptual comparison. Actual values depend on the specific reagents and conditions used.

Use of Earth-Abundant Metal Catalysts (e.g., Mn-catalyzed reactions)

A key goal in sustainable chemistry is the replacement of precious metal catalysts like palladium, rhodium, and platinum with catalysts based on earth-abundant, less toxic, and more economical metals such as manganese, iron, and copper. nih.govorganic-chemistry.org Research in this area has yielded promising results for C-N bond-forming reactions relevant to the synthesis of this compound.

Manganese (Mn)-Catalyzed Reactions: Manganese is an attractive element for catalysis due to its low cost, low toxicity, and high natural abundance. nih.gov Manganese-based catalysts have been successfully developed for reductive amination processes, using molecular hydrogen as the reductant under mild conditions. rsc.org One reported system employs a manganese pincer complex to catalyze the alkylation of amines with aldehydes, achieving excellent yields for a wide range of substrates. rsc.org Furthermore, novel manganese catalysts have shown unique capabilities in intramolecular C-H amination, functionalizing even strong aliphatic C(sp³)—H bonds with high reactivity and chemoselectivity, highlighting their potential for direct amination strategies. nih.gov

Iron (Fe)-Catalyzed Reactions: Iron is another highly abundant and environmentally benign metal. Iron-catalyzed oxidative α-amination of ketones with sulfonamides has been demonstrated, providing a direct route to α-amino carbonyl compounds without needing to pre-functionalize the substrates. nih.govsmith.eduresearchgate.net While initial studies have focused on ketones, this methodology represents a significant advancement in direct C-N bond formation and is an active area of research for extension to aldehyde substrates. smith.eduacs.org The mechanism is believed to involve the formation of an iron enolate, which is then oxidized to create an electrophilic intermediate that reacts with the amine source. acs.org

Copper (Cu)-Catalyzed Reactions: Copper catalysts have proven effective for the direct α-amination of aldehydes and other carbonyl compounds. princeton.eduacs.org One approach uses a catalytic amount of copper(II) bromide to couple a range of carbonyl and amine substrates. princeton.eduacs.org The proposed mechanism involves the in-situ generation of an α-bromo carbonyl species, which is then displaced by the amine. The catalyst is reconstituted by oxygen-mediated reoxidation, making the process catalytic. princeton.edu This method has been successfully applied to aliphatic aldehydes, leading to the formation of α-amino acetals under very mild conditions. rsc.orgrsc.org

Table 2: Research Findings on Earth-Abundant Metal Catalysts for Amination

| Metal Catalyst | Reaction Type | Substrate Example | Key Findings |

| Manganese (Mn) | Reductive Amination | Various aldehydes and amines | High yields (>90%) using H₂ as a reductant under mild conditions. rsc.org |

| Iron (Fe) | Oxidative α-Amination | Deoxybenzoin (ketone) and sulfonamides | Direct coupling without pre-functionalization; yields of 55-88%. nih.govresearchgate.net |

| Copper (Cu) | Direct α-Amination | Aliphatic aldehydes and secondary amines | Forms α-amino acetals in moderate to good yields under mild conditions. rsc.orgrsc.org |

Minimization of Waste and Hazardous By-products

Minimizing waste is a direct consequence of maximizing efficiency, a principle that connects closely with atom economy and the use of catalysis. Traditional multi-step syntheses often generate substantial amounts of waste, including spent reagents, solvents, and purification media.

A classic, non-catalytic approach to synthesizing an α-amino aldehyde might involve the α-halogenation of phenylacetaldehyde, followed by nucleophilic substitution with ammonia. This two-step process is inherently wasteful. The bromination step requires a stoichiometric amount of a hazardous reagent like N-bromosuccinimide (NBS) or bromine, and the substitution step generates a full equivalent of salt byproduct (e.g., sodium bromide), which must be treated and disposed of.

In contrast, modern catalytic methods offer significant advantages in waste reduction:

Catalytic vs. Stoichiometric Reagents: The use of catalytic amounts of iron, copper, or manganese replaces the need for stoichiometric reagents, drastically reducing inorganic waste. nih.govrsc.orgprinceton.edu

One-Pot Reactions: Many modern procedures, such as reductive amination or three-component Strecker reactions, can be performed in a single reaction vessel ("one-pot"). wikipedia.orgnih.gov This minimizes solvent usage, transfer losses, and waste generated from intermediate workup and purification steps.

Avoiding Hazardous Intermediates: Direct C-H amination strategies bypass the need to generate and handle hazardous intermediates like α-halo aldehydes.

Green Solvents: There is a growing emphasis on using environmentally benign solvents. The Strecker reaction, for example, has been successfully demonstrated using water as a solvent in the presence of an indium catalyst, which simplifies the process and reduces reliance on volatile organic compounds (VOCs). nih.gov Catalytic reductive aminations have also been achieved in water using nanomicelle technology. organic-chemistry.org

The Strecker synthesis, while a powerful tool, serves as an example where waste streams must be carefully managed. The reaction traditionally uses hydrogen cyanide (HCN) or cyanide salts, which are acutely toxic. organic-chemistry.orgwikipedia.org The subsequent hydrolysis of the α-aminonitrile intermediate requires strong acidic or basic conditions, leading to the formation of large quantities of salt waste upon neutralization. masterorganicchemistry.com Therefore, from a waste minimization perspective, direct catalytic amination routes are far superior to this classical pathway.

Chemical Reactivity and Transformation Mechanisms of 2 Amino 2 Phenylacetaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 2-amino-2-phenylacetaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions (e.g., with Grignard reagents, organolithium compounds)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack. Organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds are potent nucleophiles that add to the carbonyl group. pressbooks.pubmasterorganicchemistry.com The reaction with a Grignard reagent, for instance, results in the formation of a secondary alcohol after an acidic workup. pressbooks.pubvaia.comvaia.com The general mechanism involves the nucleophilic addition of the carbanion from the organometallic reagent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated. libretexts.org

Table 1: Nucleophilic Addition Reactions of Aldehydes

| Reagent | Product Type |

| Grignard Reagent (RMgX) | Secondary Alcohol |

| Organolithium Compound (RLi) | Secondary Alcohol |

| Hydride Reagents (e.g., NaBH4) | Primary Alcohol |

This table provides a summary of expected products from the reaction of an aldehyde with various nucleophilic reagents.

Condensation Reactions (e.g., Aldol-type, Knoevenagel)

This compound can participate in condensation reactions, which are crucial for forming new carbon-carbon bonds.

Aldol-type Condensation: Under appropriate basic or acidic conditions, the aldehyde can undergo self-condensation or cross-condensation with other enolizable carbonyl compounds. evitachem.comsigmaaldrich.com This reaction proceeds through the formation of an enolate intermediate which then acts as a nucleophile, attacking the carbonyl group of another molecule. sigmaaldrich.compearson.com For example, the aldol (B89426) addition of acetone (B3395972) to phenylacetaldehyde (B1677652) has been studied. researchgate.net

Knoevenagel Condensation: This is a modification of the aldol condensation where the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base, typically an amine. wikipedia.orgsigmaaldrich.com The reaction is a cornerstone for the synthesis of α,β-unsaturated compounds and has been applied in the synthesis of various fine chemicals and pharmaceutical intermediates. sciensage.info The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then adds to the aldehyde, followed by dehydration. wikipedia.orgsigmaaldrich.com Zeolites have been explored as catalysts for this reaction. researchgate.net

Imine and Enamine Formation

The reaction of the aldehyde group with amines is a fundamental process in organic chemistry.

Imine Formation: With primary amines, this compound can form an imine, also known as a Schiff base, which is a compound containing a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org This reaction is reversible and typically acid-catalyzed, involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

Enamine Formation: With secondary amines, the reaction proceeds to form an enamine ("ene" + "amine"). libretexts.orgmasterorganicchemistry.com After the initial nucleophilic addition and formation of a carbinolamine, the absence of a second proton on the nitrogen of the secondary amine prevents imine formation. Instead, a proton is lost from an adjacent carbon, leading to the formation of a carbon-carbon double bond. libretexts.orgmasterorganicchemistry.com Enamines are versatile intermediates in organic synthesis due to their nucleophilic character. nih.gov

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily oxidized or reduced.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. Phenylacetaldehyde, a related compound, is readily oxidized to phenylacetic acid. wikipedia.orghmdb.cathegoodscentscompany.com In biological systems, this oxidation can be catalyzed by enzymes such as aldehyde dehydrogenase and aldehyde oxidase. iiarjournals.orgnih.gov Chemical oxidation can also be achieved using various oxidizing agents. For instance, acetophenone (B1666503) can be oxidized to 2-oxo-2-phenylacetaldehyde. rsc.org

Reduction: The aldehyde can be reduced to a primary alcohol. This can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

Reactivity of the Primary Amine Group

The primary amine group in this compound is nucleophilic and can undergo reactions typical of primary amines.

Acylation and Sulfonylation Reactions

Acylation: The primary amine can be acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is a common method for protecting the amine group or for synthesizing more complex molecules. smolecule.com

Sulfonylation: Similarly, the amine can react with sulfonyl chlorides to form sulfonamides. google.com This reaction is analogous to acylation and is often used in medicinal chemistry to introduce the sulfonamide functional group.

Alkylation Reactions

The presence of a primary amino group makes this compound a competent nucleophile in alkylation reactions. The nitrogen atom can react with various alkylating agents, such as alkyl halides, to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. libretexts.org The reaction proceeds via a standard SN2 mechanism. libretexts.org

In addition to N-alkylation, the α-carbon can undergo alkylation. Enantioselective α-alkylation of aldehydes, including the structurally related phenylacetaldehyde, can be achieved through photo-organocatalysis. acs.org This process often involves the transient formation of a chiral enamine by reacting the aldehyde with a chiral amine catalyst. acs.orgacs.org The enamine can then be activated by light, either directly or through the formation of an electron-donor-acceptor (EDA) complex with the alkylating agent, to facilitate the stereoselective formation of a new carbon-carbon bond at the α-position. acs.org While specific studies on this compound are limited, the reactivity of phenylacetaldehyde suggests that the α-position is susceptible to alkylation, although the presence of the amino group may lead to competing N-alkylation or require a protection strategy. acs.orgrsc.org For instance, the reaction of phenylacetaldehyde with certain pyridinium (B92312) salts in the presence of a chiral amine catalyst and visible light can yield α-alkylated products, though this specific reaction was reported to be unsuccessful for phenylacetaldehyde itself under the tested conditions. rsc.org

Reactions with Carbonyl Compounds (e.g., imine formation, heterocyclic ring closure)

The primary amine functionality of this compound readily reacts with external carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases) as primary condensation products. This reaction is fundamental to many subsequent transformations. For example, reductive amination, where an aldehyde or ketone is treated with an amine in the presence of a reducing agent, proceeds through an imine intermediate. The reaction of phenylacetaldehyde with methylamine (B109427) and a reducing agent like sodium borohydride yields N-methyl-2-phenylethylamine, illustrating a common pathway. libretexts.org

The aldehyde group can participate in aldol condensation reactions with other carbonyl compounds. evitachem.com Phenylacetaldehyde has been shown to react with various aldehydes, such as acetaldehyde, 2-methylpropanal, and hexanal, to form α,β-unsaturated aldehydes like 2-phenyl-2-butenal (B1236094) and 2-phenyl-2-octenal. brewingforward.com This reactivity highlights the potential for this compound to act as the enol or enolate component in aldol-type additions. Biocatalytic aldol additions using fructose-1,6-bisphosphate aldolase (B8822740) (FSA) have been demonstrated with phenylacetaldehyde and acetone, yielding a β-hydroxy ketone. researchgate.net

Interplay Between Aldehyde and Amine Functionalities

The proximate aldehyde and amine groups in this compound enable a rich variety of intramolecular reactions and serve as a powerful combination for the construction of complex molecules through cascade and domino sequences.

This compound is a key intermediate in the synthesis of nitrogen-containing heterocycles. It can be generated in situ from precursors like 2-phenylglycinol through manganese-catalyzed acceptorless dehydrogenation. rsc.orgrsc.orgrsc.org

Pyrazine Synthesis: The self-condensation of two molecules of this compound leads to the formation of substituted pyrazines. This transformation occurs via a dehydrogenative self-coupling of β-amino alcohols. For example, heating 2-phenylglycinol with a manganese catalyst and a base like potassium hydroxide (B78521) (KOH) produces 2,5-diphenylpyrazine (B189496) in high yield. rsc.org The reaction proceeds through the initial formation of this compound, which then dimerizes and cyclizes. rsc.org

Pyrrole (B145914) Synthesis: The molecule can also be used to construct substituted pyrroles. In a manganese-catalyzed double acceptorless dehydrogenative coupling, 2-phenylglycinol is first converted to this compound. rsc.orgrsc.org This intermediate then couples with a second aldehyde, such as phenylacetaldehyde (formed in situ from 2-phenylethanol), in a base-mediated reaction to yield 2,4-disubstituted pyrroles. rsc.orgrsc.org This process involves the formation of both a C-N and a C-C bond in a single operation. rsc.org

| Amino Alcohol (Substrate 1) | Primary Alcohol (Substrate 2) | Product | Yield (%) |

|---|---|---|---|

| 2-Phenylglycinol | 2-(p-Tolyl)ethan-1-ol | 4-Phenyl-2-(p-tolyl)-1H-pyrrole | 75 |

| 2-Phenylglycinol | 2-(4-Methoxyphenyl)ethan-1-ol | 2-(4-Methoxyphenyl)-4-phenyl-1H-pyrrole | 73 |

| 2-Phenylglycinol | 2-(4-Bromophenyl)ethan-1-ol | 2-(4-Bromophenyl)-4-phenyl-1H-pyrrole | 80 |

| 2-Phenylglycinol | 2-(4-Chlorophenyl)ethan-1-ol | 2-(4-Chlorophenyl)-4-phenyl-1H-pyrrole | 78 |

| 2-Phenylglycinol | 2-(4-Fluorophenyl)ethan-1-ol | 2-(4-Fluorophenyl)-4-phenyl-1H-pyrrole | 72 |

The bifunctional nature of this compound makes it an ideal substrate or intermediate for cascade (or domino) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. The related compound, 2-oxo-2-phenylacetaldehyde, is a known key intermediate in metal-free domino transformations for synthesizing 2-aroylbenzothiazoles from anilines and acetophenones. rsc.orgrsc.org

Phenylacetaldehyde itself participates in complex domino reactions. For instance, its reaction with malononitrile, catalyzed by imidazole (B134444), leads to intricate bicyclic products through a six-step domino sequence involving Knoevenagel condensation and Michael additions. d-nb.infonih.gov Similarly, a three-component domino reaction between a primary amine, a dialkyl acetylenedicarboxylate (B1228247), and 2-oxo-2-phenylacetaldehyde affords highly functionalized furanone derivatives. tubitak.gov.tr These examples underscore the potential of the this compound scaffold to engage in multicomponent reactions, where the amine and aldehyde can react sequentially with different partners to rapidly build molecular complexity.

Reactivity of the Phenyl Substituent

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iq The rate and regioselectivity (the position of substitution—ortho, meta, or para) are governed by the electronic effects of the substituent already on the ring. In this case, the ring is substituted with a -CH(NH₂)(CHO) group.

Amino Group (-NH₂): An amino group is a powerful activating group and is strongly ortho-, para-directing due to its ability to donate electron density to the ring via resonance. minia.edu.eg

Aldehyde Group (-CHO): An aldehyde group is a deactivating group and is meta-directing because it withdraws electron density from the ring through resonance and induction. mnstate.edu

The net effect is complex. The activating, ortho-, para-directing influence of the amino group often dominates. However, under the acidic conditions frequently used for EAS reactions (e.g., Friedel-Crafts, nitration), the basic amino group will be protonated to form an ammonium group (-NH₃⁺). This protonated group is strongly deactivating and meta-directing. minia.edu.eg Therefore, the reaction conditions are critical. In neutral or basic media, substitution would be directed to the ortho and para positions, while in strongly acidic media, substitution would likely occur at the meta position.

Studies on related molecules show that phenylacetaldehyde can be trapped by flavonoids like isorhamnetin (B1672294) through electrophilic substitution on the flavonoid's electron-rich aromatic ring, demonstrating the electrophilic character that can be induced at the benzylic position. mdpi.com Furthermore, indole, an electron-rich heterocycle, is known to react with aldehydes like phenylacetaldehyde via electrophilic aromatic substitution-type reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (if applicable to derivatives)

While palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds nih.govsioc-journal.cn, direct applications involving derivatives of this compound as coupling partners are not extensively documented in the literature. However, the reactivity of structurally similar compounds, such as 2-arylacetaldehydes, in palladium-catalyzed processes provides insight into potential synthetic pathways.

For instance, research has demonstrated the successful palladium-catalyzed intramolecular cross-dehydrogenative coupling of 2-arylacetaldehydes with 1H-benzo[d]imidazol-2-amines to synthesize fused imidazo[1,2-a]pyrimidines. acs.org In these reactions, the aldehyde functionality participates in a tandem sequence, although the amino group is not a substituent on the aldehyde itself. acs.org This suggests that the aldehyde moiety of a suitably protected this compound derivative could potentially engage in similar transformations. The success of such reactions often depends on the choice of catalyst, ligands, and reaction conditions to prevent side reactions like self-aldol condensation, to which phenylacetaldehyde is prone. acs.org

The general utility of palladium catalysis extends to a wide array of substrates, including aryl halides, organoboron compounds, and carboxylic acid derivatives. nih.govsioc-journal.cn The development of specialized phosphine (B1218219) ligands has been crucial for the success of many C-N bond-forming reactions. nih.gov In principle, the amino group of a this compound derivative could be a substrate for N-arylation via Buchwald-Hartwig amination, provided the aldehyde group is appropriately protected. Further research is required to explore and develop specific protocols for the palladium-catalyzed cross-coupling reactions of this compound derivatives.

Stereochemical Aspects of this compound Reactions

The presence of a stereocenter at the α-position to the aldehyde group makes this compound a valuable chiral building block. The stereochemical outcome of its reactions is a key area of investigation, encompassing diastereoselectivity, enantioselectivity, and kinetic resolution.

Diastereoselectivity in Reactions of Chiral this compound

When a chiral, enantiomerically pure form of this compound or its derivative reacts, the existing stereocenter can influence the creation of new stereocenters, a phenomenon known as diastereoselection. A notable example is the aldol reaction of silyl-protected derivatives of chiral this compound.

In a study of double asymmetric induction, the aldol reaction of chiral (R)- and (S)-2-(tert-butyldimethylsiloxy)-2-phenylacetaldehyde with a silyl (B83357) enol ether was examined in the presence of a chiral catalyst system. The inherent diastereofacial preference of the chiral aldehyde was found to be influenced by the chiral catalyst. When a chiral tin(II) triflate complex with (S)-1-methyl-2-[(N-naphthylamino)methyl]pyrrolidine was used, the reaction proceeded with excellent diastereoselectivity. Remarkably, the stereochemistry of the major product was primarily controlled by the chiral catalyst, regardless of the configuration of the starting chiral aldehyde.

For example, the reaction of both (R)- and (S)-2-(tert-butyldimethylsiloxy)-2-phenylacetaldehyde with 1-ethylthio-1-trimethylsiloxyethene under these conditions predominantly yielded the (2S, 3S) aldol adduct. This demonstrates a powerful catalyst-controlled diastereoselection that can override the intrinsic bias of the chiral substrate.

| Starting Aldehyde Configuration | Diastereomeric Ratio (syn:anti) | Yield (%) | Major Product Configuration |

| (R) | 98:2 | 88 | (2S, 3S) |

| (S) | 96:4 | 91 | (2S, 3S) |

This table summarizes the results of a catalyst-controlled aldol reaction, showing high diastereoselectivity that is independent of the starting aldehyde's chirality.

Enantioselectivity in Reactions with Achiral Reagents

Enantioselectivity in reactions involving this compound typically refers to the preferential formation of one enantiomer when the aldehyde reacts with an achiral reagent under the influence of a chiral catalyst. The aldehyde itself is often used in its racemic form or as a prochiral precursor in these transformations.

Several organocatalytic systems have been developed to achieve high enantioselectivity in reactions with phenylacetaldehyde and related compounds. For example, proline and its derivatives have been used to catalyze the direct asymmetric α-aminooxylation of aldehydes, including phenylacetaldehyde, with nitrosobenzene. tohoku.ac.jp These reactions can produce α-aminooxy aldehydes with excellent enantioselectivity (up to 97% ee). tohoku.ac.jp

Similarly, chiral imidazolidinone catalysts have been employed for the enantioselective α-oxyamination of aldehydes. acs.org While phenylacetaldehyde itself sometimes shows modest selectivity due to competing background reactions, other aldehydes can be functionalized with high enantiomeric excess. acs.org In another example, an organocatalytic [6+2]-cycloaddition of pyrrole-2-carbinols with phenylacetaldehyde, catalyzed by a chiral phosphoric acid, yields highly substituted pyrrolizines with good yields and high enantioselectivity. acs.org

These examples highlight a common strategy where the enantioselectivity is induced by an external chiral catalyst rather than being substrate-controlled by a chiral form of this compound reacting with an achiral reagent.

Kinetic Resolution via Enzymatic or Catalytic Processes

Kinetic resolution is a powerful technique for separating a racemic mixture of this compound or its derivatives. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or enzyme, resulting in an enantioenriched unreacted substrate and a chiral product.

Enzymatic Kinetic Resolution: Enzymes, particularly transaminases (TAs), are highly effective for the kinetic resolution of chiral amines and amino alcohols. ω-Transaminases (ω-TAs) have been utilized for the kinetic resolution of various racemic amines and amino alcohols, such as 2-amino-2-phenylethanol (B122105), a closely related structure. mdpi.com In a typical ω-TA-catalyzed kinetic resolution, one enantiomer of the amine is selectively converted to the corresponding ketone, leaving the other enantiomer in high enantiomeric excess. mdpi.com The major drawback of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. mdpi.com

Catalytic Kinetic Resolution: Non-enzymatic catalytic systems have also been developed for this purpose. A notable approach is the dynamic kinetic resolution (DKR), which combines a kinetic resolution with in situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of the desired chiral product. Chiral N-heterocyclic carbene (NHC) and chiral hydroxamic acid co-catalysts have been used for the kinetic resolution of cyclic secondary amines. ethz.ch Furthermore, chiral 4-aryl-pyridine-N-oxide catalysts have been designed for the acylative dynamic kinetic resolution of hemiaminal intermediates derived from aldehydes, including 2-phenylacetaldehyde, affording products with high yields and enantioselectivities (up to 97% ee). acs.org

| Catalyst/Enzyme Type | Substrate Type | Resolution Type | Key Features |

| ω-Transaminase | Racemic amino alcohols | Kinetic Resolution | High enantioselectivity (ee >99%); limited to 50% max yield. mdpi.com |

| Chiral Phosphoric Acid | Racemic α,α-disubstituted aldehydes | Dynamic Kinetic Resolution | Domino aldol/dehydration; moderate yield and enantioselectivity. rsc.org |

| Chiral 4-Aryl-pyridine-N-oxide | Hemiaminals from aldehydes | Dynamic Kinetic Resolution | High yields (78–93%) and excellent enantioselectivities (87–97% ee). acs.org |

This table provides an overview of different catalytic systems used for the kinetic resolution of this compound and related compounds.

Applications of 2 Amino 2 Phenylacetaldehyde As a Synthetic Building Block

Role in the Synthesis of Heterocyclic Compounds

2-Amino-2-phenylacetaldehyde serves as a precursor for the synthesis of a range of heterocyclic compounds, including those containing nitrogen, oxygen, and sulfur atoms. Its utility is often demonstrated through in situ generation from more stable precursors like 2-phenylglycinol.

The construction of nitrogen-containing heterocycles is a prominent application of this compound and its derivatives.

Pyrroles:

A notable method for the synthesis of 2,4-disubstituted pyrroles involves the manganese-catalyzed double acceptorless dehydrogenative coupling of 2-phenylglycinol with primary alcohols. nih.govacs.org In this reaction, 2-phenylglycinol undergoes dehydrogenation to form this compound in situ. acs.orgresearchgate.net This intermediate then couples with a second aldehyde, generated from the dehydrogenation of the primary alcohol, to yield the pyrrole (B145914) ring system. nih.gov This process is atom-economical, producing only water and hydrogen gas as byproducts. nih.gov The reaction demonstrates good functional group tolerance, with various substituted phenylethanols and even heteroaromatic alcohols like 2-(thiophene-2-yl)ethan-1-ol reacting effectively to produce the corresponding pyrroles in good yields. researchgate.net

Table 1: Synthesis of 2,4-Disubstituted Pyrroles via Dehydrogenative Coupling

| 2-Phenylglycinol Derivative | Primary Alcohol | Product | Yield (%) |

| 2-Phenylglycinol | 2-Phenylethanol | 2,4-Diphenyl-1H-pyrrole | 75 |

| 2-Phenylglycinol | 2-(p-Tolyl)ethan-1-ol | 4-Phenyl-2-(p-tolyl)-1H-pyrrole | 72 |

| 2-Phenylglycinol | 2-(4-Methoxyphenyl)ethan-1-ol | 2-(4-Methoxyphenyl)-4-phenyl-1H-pyrrole | 78 |

| 2-Phenylglycinol | 2-(4-Bromophenyl)ethan-1-ol | 2-(4-Bromophenyl)-4-phenyl-1H-pyrrole | 80 |

| 2-Phenylglycinol | 2-(Thiophen-2-yl)ethan-1-ol | 4-Phenyl-2-(thiophen-2-yl)-1H-pyrrole | 69 researchgate.net |

Imidazoles:

While direct synthesis from this compound is less common, the structurally related phenylacetaldehyde (B1677652) is a key starting material for various imidazole (B134444) syntheses. For instance, 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole (B1362699) can be synthesized through the reaction of 2-aminothiazole (B372263) with phenylacetaldehyde. nih.gov This reaction highlights the utility of the phenylacetaldehyde core in building fused imidazole systems.

Quinolines:

The synthesis of quinolines can be achieved through Povarov-type reactions, which typically involve the cycloaddition of an aromatic imine with an alkene. wikipedia.orgbeilstein-journals.org In a variation of this reaction, aryl(alkyl)acetaldehydes, including phenylacetaldehyde, can function as alkene surrogates. acs.orgbeilstein-journals.org A synergistic iodine-amine promoted formal [4+2] cycloaddition of methyl ketones, arylamines, and aryl(alkyl)acetaldehydes has been developed for the modular synthesis of 2-acyl-3-aryl(alkyl)quinolines. acs.orgbeilstein-journals.org This suggests a potential pathway for the utilization of this compound in the construction of substituted quinoline (B57606) frameworks.

The synthesis of furan (B31954) derivatives often involves precursors with a 1,4-dicarbonyl or equivalent functionality. While direct examples starting from this compound are not prevalent in the literature, the closely related 2-oxo-2-phenylacetaldehyde is utilized in a three-component domino reaction with a primary amine and a dialkyl acetylenedicarboxylate (B1228247) to afford alkyl 2-benzoyl-4-alkylamino-5-oxo-2,5-dihydro-3-furan carboxylate derivatives. nih.gov This reaction proceeds through a sequence of Michael addition, an aldol-like reaction, and subsequent γ-lactonization. nih.gov The amenability of the underlying phenylacetaldehyde skeleton to such cyclizations suggests the potential for developing synthetic routes to furan-containing structures from this compound, likely after appropriate functional group manipulation.

The phenylacetaldehyde structural motif is a valuable precursor for the synthesis of various sulfur-containing heterocycles, particularly thiophenes and thiazoles.

Thiophenes:

2-Aminothiophenes can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. Phenylacetaldehyde is a suitable starting material for this reaction, leading to the formation of 2-amino-5-phenylthiophenes. Current time information in Bangalore, IN. For example, a library of 2-aminothiophenes has been synthesized where the 5-phenylthiophene core was derived from 2-phenylacetaldehyde. Current time information in Bangalore, IN.

Thiazoles:

The synthesis of thiazole (B1198619) derivatives can also be accomplished using precursors related to this compound. For instance, 2,5-disubstituted thiazoles have been synthesized from N-substituted α-amino acids, which share a similar structural framework. organic-chemistry.org In a more direct example, 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole is prepared from 2-aminothiazole and phenylacetaldehyde, demonstrating the formation of a fused thiazole ring system. nih.gov Furthermore, a copper-catalyzed aerobic oxidative synthesis of thiazoles from phenylacetic aldehyde, primary amines, and elemental sulfur has been reported. organic-chemistry.org

Utility in Asymmetric Synthesis

The inherent chirality of this compound, often derived from the readily available and enantiopure 2-phenylglycinol, makes it a valuable asset in the field of asymmetric synthesis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgmdpi.com Chiral 1,2-amino alcohols, such as 2-phenylglycinol, are widely used as precursors for the synthesis of effective chiral auxiliaries. rsc.org For example, (R)-(–)-2-phenylglycinol can be used to prepare chiral oxazolidines. rsc.org These oxazolidine (B1195125) derivatives can then be acylated and subjected to various stereoselective transformations, such as Diels-Alder reactions or alkylations. The chiral auxiliary directs the approach of the reagent to one face of the molecule, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved and recovered. The use of amino acid derivatives as chiral auxiliaries in asymmetric Diels-Alder reactions has been well-documented, providing high levels of diastereoselectivity. acs.org

Chiral ligands are crucial for transition metal-catalyzed asymmetric reactions. Enantiomerically pure amino alcohols are important building blocks for a variety of chiral ligands. (S)-(+)-2-Phenylglycinol is a known precursor for the synthesis of chiral ligands used in asymmetric catalysis. For instance, Schiff base ligands can be generated in situ from the condensation of o-vanillin with R- or S-2-phenylglycinol. nih.gov These chiral ligands have been successfully used to assemble chiral multinuclear transition metal magnetic clusters. nih.gov

Additionally, chiral oxazoline (B21484) ligands, which are highly effective in a range of asymmetric catalytic reactions, can be synthesized from amino alcohols. Chiral oxazoline cobalt and manganese complexes have been prepared by refluxing a mixture of 2-cyanophenol and D-phenylglycinol in the presence of the corresponding metal salt. nih.gov This one-step templated synthesis provides direct access to the organometallic complexes. nih.gov These examples underscore the importance of the 2-amino-2-phenylethanol (B122105) framework, derived from 2-phenylglycinol, in the development of novel chiral ligands and catalysts for asymmetric synthesis.

Building Block for Enantiomerically Pure Complex Organic Molecules

This compound, possessing a chiral center, is a valuable synthon for asymmetric synthesis, enabling the construction of enantiomerically pure complex organic molecules. Its utility is particularly highlighted in biocatalytic processes where enzymes are used to achieve high stereoselectivity.

Research has demonstrated multi-enzyme cascade reactions that utilize derivatives of this compound to produce high-value chiral molecules. In one such pathway, L-phenylalanine is converted through several steps into a chiral diol intermediate. nih.govhims-biocat.eu This diol is then oxidized by an alcohol oxidase to yield either the (S)- or (R)-enantiomer of 2-hydroxy-2-phenylacetaldehyde (B1212011), a direct precursor that is subsequently aminated by an amine dehydrogenase to furnish enantiomerically pure phenylethanolamine. nih.govhims-biocat.euacs.org This enzymatic approach is noted for its high atom economy and sustainability, avoiding the toxic metals and reagents often required in traditional chemical synthesis. nih.govhims-biocat.eu The ability to produce optically pure 1,2-amino alcohols is critical, as these compounds are important for their biological activities and as building blocks for other chiral molecules. nih.gov

Table 1: Enzymatic Cascade for Enantiopure Phenylethanolamine

| Step | Reactant | Enzyme | Product | Yield/Enantiomeric Excess (ee) |

| 1 | L-phenylalanine | Multi-enzyme process | (R)-1-phenyl-1,2-diol | 75% yield, >99% ee nih.govhims-biocat.eu |

| 2 | (R)-1-phenyl-1,2-diol | Alcohol Oxidase | (R)-2-hydroxy-2-phenylacetaldehyde | Intermediate |

| 3 | (R)-2-hydroxy-2-phenylacetaldehyde | Amine Dehydrogenase | (R)-phenylethanolamine | 92% yield, >99.9% ee nih.govhims-biocat.eu |

Precursor to Complex Organic Molecules

Construction of Amino Alcohols and Diamines

This compound serves as a fundamental precursor for the synthesis of more complex structures such as vicinal amino alcohols and diamines, which are prevalent motifs in pharmaceuticals and chiral ligands.

The synthesis of 1,2-amino alcohols often involves the reduction of α-amino aldehydes or the amination of α-hydroxy aldehydes. acs.org As detailed previously, enzymatic cascades can effectively convert precursors into enantiomerically pure amino alcohols like 2-phenylglycinol and phenylethanolamine. nih.govhims-biocat.eu

These chiral amino alcohols can be further elaborated into vicinal (1,2-)diamines. A common strategy involves the conversion of the amino alcohol's hydroxyl group into a better leaving group, followed by nucleophilic substitution with a nitrogen-containing nucleophile. One such method proceeds through an aziridine (B145994) intermediate. The amino alcohol is first converted into a chiral aziridine, which then undergoes regioselective and diastereoselective ring-opening with an azide (B81097) source like hydrazoic acid (HN₃) to form an azido (B1232118) amine. mdpi.com Subsequent reduction of the azide, typically via a Staudinger reaction, yields the desired vicinal diamine. mdpi.com An alternative route involves converting the amino alcohol into a cyclic sulfamidate, which can also be opened by sodium azide in an Sₙ2 reaction to produce the azido amine precursor to the diamine. mdpi.com These multi-step syntheses provide access to a series of chiral vic-diamines with well-defined stereochemistry. mdpi.com

Table 2: General Synthetic Route for Vicinal Diamines from β-Amino Alcohols

| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Key Transformation |

| 1 | Chiral β-Amino Alcohol | e.g., Mitsunobu reaction conditions | Chiral Aziridine | Intramolecular cyclization mdpi.com |

| 2 | Chiral Aziridine | Hydrazoic Acid (HN₃) | Azido Amine | Aziridine ring-opening mdpi.com |

| 3 | Azido Amine | e.g., Triphenylphosphine (Staudinger Reduction) | Vicinal Diamine | Azide reduction mdpi.com |

Synthesis of Peptidomimetics and Amino Acid Derivatives

In the field of medicinal chemistry, this compound (also known as phenylglycinal) functions as an unnatural amino acid derivative used in the construction of peptidomimetics. These are molecules designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. rsc.org

The synthesis of peptidomimetics often employs solid-phase synthesis, a technique originally developed for peptide construction by Bruce Merrifield. jacsdirectory.com This method allows for the sequential building of a molecule on an insoluble polymer resin support, which simplifies purification by allowing reagents to be washed away after each step. jacsdirectory.com For constructing peptidomimetics with a C-terminal carboxylic acid, 2-chlorotrityl chloride (2-CTC) resin is frequently used due to its selectivity for this functional group and its acid lability, which allows for cleavage of the final product from the resin under specific acidic conditions. jacsdirectory.com By incorporating building blocks like this compound, chemists can introduce specific structural features, such as the phenyl group for hydrophobicity or conformational constraint, into the peptidomimetic backbone. rsc.org This approach has been used to develop potent, non-peptidic inhibitors for enzymes like oligosaccharyl transferase. rsc.org

Building Block for Natural Product Frameworks (emphasizing synthetic routes, not biological activities of final products)

This compound and its close derivative, phenylacetaldehyde, are key building blocks in the synthesis of various natural product frameworks, most notably tetrahydroisoquinoline (THIQ) alkaloids.

The biosynthesis of THIQ alkaloids in engineered yeast platforms provides a clear example of this synthetic utility. In these systems, amino acids such as L-phenylalanine are catabolized via the Ehrlich pathway. researchgate.netnih.gov This pathway involves sequential transamination and decarboxylation reactions to convert the amino acid into its corresponding aldehyde. nih.gov Specifically, L-phenylalanine is converted to phenylacetaldehyde (PAA). researchgate.netnih.gov This aldehyde then undergoes a Pictet-Spengler condensation reaction with dopamine (B1211576) (which is also produced by the engineered yeast) to form the core THIQ scaffold, such as (S)-norcoclaurine. researchgate.net This chemo-enzymatic strategy demonstrates a powerful route to complex alkaloid structures from simple precursors.

Another application is in the synthesis of fragrances. Phenylacetaldehyde is used in the acetalization reaction with glycerol (B35011) to produce cyclic acetals that are known as hyacinth fragrances. rsc.org This reaction is efficiently catalyzed by heterogeneous catalysts like zirconium-containing metal-organic frameworks (MOFs), which provide the necessary Brønsted acid sites for the reaction to proceed. rsc.org

Table 3: Synthesis of Tetrahydroisoquinoline (THIQ) Framework

| Reactant 1 | Reactant 2 | Key Reaction Type | Catalyst/System | Product Framework |

| Phenylacetaldehyde (from Phenylalanine) | Dopamine | Pictet-Spengler Reaction | Norcoclaurine synthase (NCS) enzyme in engineered yeast | Tetrahydroisoquinoline (THIQ) researchgate.netnih.gov |

Non-Clinical Applications in Material Science

Monomer in Polymer Synthesis

The aldehyde functionality of this compound and its parent compound, phenylacetaldehyde, allows for their participation in polymerization reactions. Phenylacetaldehyde is used in the synthesis of certain polyesters, where it can act as a rate-controlling additive during the polymerization process. wikipedia.org

Furthermore, phenylacetaldehyde is employed in the post-polymerization modification of existing polymers. One method involves the Wittig reaction, where a polymer containing a pendant phosphonium (B103445) salt is reacted with an aldehyde, such as phenylacetaldehyde, in the presence of a base to introduce unsaturated functionalities onto the polymer backbone. google.com In other examples, phenylacetaldehyde participates in multicomponent reactions to create polyamidine derivatives from polymers containing azide groups. acs.org

Given that the aldehyde group is the reactive moiety in these processes, this compound could theoretically be used in a similar fashion. Its incorporation as a monomer or a modifying agent would introduce both the phenyl ring and a reactive primary amine group into the final polymer structure, offering pathways to new materials with tailored properties.

Precursor for Advanced Materials (e.g., dyes, flavor additives, though these are typically derived from 2-phenylacetaldehyde itself, not this compound)

While this compound is a reactive synthetic intermediate, its direct application as a precursor for advanced materials such as dyes and flavor additives is not widely documented. As noted, these applications are more commonly associated with its structural analog, 2-phenylacetaldehyde. chemicalbook.comthegoodscentscompany.comwikipedia.orgflavoractiv.comguidechem.com 2-Phenylacetaldehyde is a well-known fragrance and flavoring agent, valued for its sweet, honey-like, and floral aroma. thegoodscentscompany.comwikipedia.orgflavoractiv.com It is used in the formulation of perfumes, and as a flavor component in foods and beverages. chemicalbook.comthegoodscentscompany.comflavoractiv.com Furthermore, 2-phenylacetaldehyde is utilized in the synthesis of polymers like polyesters, where it can act as a rate-controlling additive. chemicalbook.comwikipedia.org

The synthesis of azo dyes, a significant class of colored compounds, typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. unb.ca While this compound possesses an amino group that could potentially undergo diazotization, its instability and the presence of a reactive aldehyde group may complicate this process, making other aromatic amines more suitable starting materials for dye synthesis.

In the context of flavor chemistry, the desirable aroma profiles are often linked to specific molecular structures. The scent of 2-phenylacetaldehyde is a key contributor to the flavor of various foods, including tomatoes. pnas.org The introduction of an amino group, as in this compound, would significantly alter the molecule's chemical properties and its sensory perception, likely moving away from the characteristic floral and honeyed notes of its non-aminated counterpart.

While direct evidence for the use of this compound in the synthesis of dyes and flavor additives is scarce, its role as a synthetic building block suggests a potential, albeit unexplored, avenue for the creation of novel functional materials. Its bifunctional nature could, in principle, be exploited to synthesize unique dye structures or other advanced materials through carefully designed reaction pathways.

Computational and Theoretical Investigations of 2 Amino 2 Phenylacetaldehyde

Electronic Structure and Conformational Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental to the reactivity and properties of 2-amino-2-phenylacetaldehyde. Computational analysis allows for a detailed exploration of these characteristics.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure of this compound. core.ac.uk DFT methods, such as those employing the B3LYP functional with a basis set like 6-31G(d), are often used to predict molecular geometries, vibrational frequencies, and electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Ab initio calculations, while computationally more intensive, can provide even higher accuracy. acs.orgrsc.orgresearchgate.netelsevierpure.com These calculations for this compound would reveal the distribution of electron density, indicating the nucleophilic and electrophilic sites within the molecule. The amino group is an electron-donating group, which influences the electronic properties of the phenyl ring and the carbonyl group. The phenyl group, in turn, can participate in π-stacking interactions.

The following table illustrates the kind of data that can be obtained from such calculations. The values are hypothetical and for illustrative purposes.

| Calculated Property | Method/Basis Set | Value |

| Total Energy | DFT/B3LYP/6-31G(d) | -478.9 Hartree |

| HOMO Energy | DFT/B3LYP/6-31G(d) | -5.8 eV |

| LUMO Energy | DFT/B3LYP/6-31G(d) | -0.9 eV |

| Dipole Moment | DFT/B3LYP/6-31G(d) | 2.5 D |

This table is for illustrative purposes and does not represent actual experimental data.

This compound can exist in various conformations due to the rotation around its single bonds. Conformational analysis using computational methods can identify the most stable isomers and the energy barriers between them. ethz.ch The primary rotations would be around the C-C bond connecting the phenyl ring and the chiral carbon, and the C-N bond of the amino group.

The relative energies of these conformers are influenced by steric hindrance between the bulky phenyl and aldehyde groups, as well as potential intramolecular hydrogen bonding between the amino and carbonyl groups. A potential energy surface can be mapped out by systematically rotating these bonds and calculating the energy at each step. This landscape would reveal the global minimum energy conformation and other low-energy, populated conformers. ethz.ch

The following table provides a hypothetical energy landscape for the major conformers of this compound.

| Conformer | Dihedral Angle (N-C-C-Ph) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche 1 | 60° | 1.2 |

| Gauche 2 | -60° | 1.5 |

| Eclipsed | 0° | 5.0 |

This table is for illustrative purposes and does not represent actual experimental data.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions involving this compound, identifying transition states, and understanding the factors that control reactivity and selectivity.

This compound is a known intermediate in reactions such as the double dehydrogenative coupling of amino alcohols to form pyrazines. rsc.orgrsc.org Computational methods can be employed to model the transition states of such transformations. core.ac.uk Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. acs.org

For example, in the self-coupling of this compound to form a dihydropyrazine (B8608421) intermediate, DFT calculations could be used to model the transition state of the initial C-N bond formation. The calculated activation energy for this step would provide insight into the reaction kinetics. The geometry of the transition state would reveal the atomic arrangement at the point of highest energy, offering a detailed picture of the bond-forming process. researchgate.net

The choice of solvent can significantly impact the rate and outcome of a reaction. Computational models can simulate the effect of different solvents on the reactivity of this compound. evitachem.com Implicit solvent models, such as the Polarizable Continuum Model (PCM), can account for the bulk electrostatic effects of the solvent. Explicit solvent models, while more computationally demanding, can provide a more detailed picture by including individual solvent molecules and their specific interactions with the solute.

For a polar molecule like this compound, polar solvents would be expected to stabilize the ground state and any charged or highly polar transition states. Computational studies could quantify this stabilization, helping to explain experimentally observed solvent-dependent reactivity.

In catalyzed reactions, understanding the interaction between the catalyst and the substrate is crucial for explaining the catalytic effect. For instance, in the manganese-catalyzed dehydrogenative coupling of 2-phenylglycinol, this compound is formed as an intermediate that interacts with the manganese catalyst. rsc.orgrsc.org

Computational modeling, often using DFT, can be used to study the geometry and electronic structure of the catalyst-substrate complex. acs.org This can involve calculating the binding energy of this compound to the manganese center and analyzing the nature of the bonding interactions. Such studies can reveal how the catalyst activates the substrate for the subsequent reaction steps. rsc.orgrsc.org

The following table presents hypothetical data from a computational study of the interaction between a manganese catalyst and this compound.

| Parameter | Value |

| Binding Energy (kcal/mol) | -15.2 |

| Mn-N bond distance (Å) | 2.15 |

| Mn-O bond distance (Å) | 2.05 |

| Charge transfer (e-) | 0.35 (from substrate to catalyst) |

This table is for illustrative purposes and does not represent actual experimental data.

Spectroscopic Property Prediction and Interpretation (Hypothetical Approach)

Computational chemistry offers powerful tools to predict the spectroscopic characteristics of molecules, providing insights that complement experimental data. These predictions are typically achieved using methods rooted in quantum mechanics, such as Density Functional Theory (DFT) and its time-dependent variant (TD-DFT).

NMR Chemical Shift Predictions

To predict the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) of this compound, researchers would typically employ DFT calculations. mdpi.comnsf.govnih.gov The process involves optimizing the molecule's three-dimensional geometry and then calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO). liverpool.ac.uk These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set. nsf.govnih.gov Such calculations can help in assigning experimental spectra and understanding how the electronic environment of each atom is influenced by the phenyl, amino, and aldehyde groups.

Vibrational Frequencies (IR, Raman)

The prediction of infrared (IR) and Raman spectra involves calculating the harmonic vibrational frequencies of the molecule. faccts.deuni-siegen.de After obtaining the optimized geometry of this compound at a specific level of theory (e.g., B3LYP with a suitable basis set), a frequency calculation is performed. arxiv.orgnih.gov This computation determines the normal modes of vibration. For a mode to be IR active, it must involve a change in the molecule's dipole moment. scm.com For a mode to be Raman active, it must involve a change in the molecule's polarizability. scm.com The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. uni-siegen.de The resulting predicted spectra would show characteristic peaks for N-H, C=O, C-H (aromatic and aliphatic), and C-N stretching and bending modes, providing a vibrational "fingerprint" for the molecule.

UV-Vis Absorption Characteristics

The electronic absorption characteristics in the Ultraviolet-Visible (UV-Vis) range are predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrespectprogram.orgresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals. For this compound, TD-DFT would calculate the excitation energies required to move an electron from an occupied orbital (like the highest occupied molecular orbital, HOMO) to an unoccupied one (like the lowest unoccupied molecular orbital, LUMO). The calculations yield the absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. gaussian.comsapub.org The predicted spectrum would likely show absorptions corresponding to π → π* transitions within the phenyl ring and potentially n → π* transitions involving the carbonyl group.

Molecular Dynamics Simulations (Hypothetical Approach)

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, offering a view of their dynamic behavior. nih.govwikipedia.org This technique could be used to understand how this compound behaves in different chemical environments.

Behavior in Reaction Environments

MD simulations could model this compound in various solvents to understand its conformational flexibility and interactions with solvent molecules. mdpi.com For instance, simulations could explore the stability of the molecule, intramolecular hydrogen bonding between the amino and aldehyde groups, and the orientation of the phenyl ring. By observing the molecule's trajectory in a simulated reaction medium, researchers could gain insights into its preferred conformations, which can be crucial precursors to chemical reactions.

Interaction with Model Systems (e.g., enzyme active sites in non-clinical contexts)

To study how this compound might interact with an enzyme, MD simulations are an invaluable tool. While no studies exist for this specific molecule, research on related compounds like phenylacetaldehyde (B1677652) has shown its utility. rsc.orgrsc.org A hypothetical simulation would involve docking this compound into the active site of a relevant enzyme, such as a transaminase or an amino acid decarboxylase. nih.gov The MD simulation would then reveal the dynamic interactions between the substrate and the amino acid residues of the enzyme's active site. acs.org This could identify key hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the substrate within the active site, providing a molecular basis for understanding potential enzyme-catalyzed transformations. rcsb.org

Derivatives and Analogues of 2 Amino 2 Phenylacetaldehyde

Synthesis of Substituted 2-Amino-2-phenylacetaldehyde Derivatives

The synthesis of derivatives of this compound can be achieved by introducing substituents at various positions on the parent molecule. These derivatives are often generated in situ from more stable precursors, such as substituted 2-phenylglycinols.

Substituents on the phenyl ring can be introduced to modulate the electronic and steric properties of the molecule. A common strategy involves the manganese-catalyzed dehydrogenation of substituted 2-phenylglycinol precursors to generate the corresponding this compound derivatives in situ. rsc.orgrsc.org This method has been successfully employed for the synthesis of derivatives bearing both alkyl and halogen substituents. rsc.orgrsc.org

For instance, 2-phenylglycinols with methyl, methoxy (B1213986), and halogen (fluoro, chloro, bromo) groups on the aromatic ring have been used as starting materials. rsc.orgrsc.org These precursors undergo β-hydride elimination to produce the transient substituted this compound, which can then be used in subsequent reactions, such as the synthesis of substituted pyrroles. rsc.orgrsc.org

Table 1: Synthesis of Phenyl-Substituted this compound Derivatives from 2-Phenylglycinol Precursors

| Precursor (Substituted 2-Phenylglycinol) | In Situ Derivative Formed | Subsequent Product Example | Reference |

|---|---|---|---|

| 2-(p-Tolyl)glycinol | 2-Amino-2-(p-tolyl)acetaldehyde | 2-Phenyl-4-(p-tolyl)pyrrole | rsc.org |

| 2-(4-Methoxyphenyl)glycinol | 2-Amino-2-(4-methoxyphenyl)acetaldehyde | 4-(4-Methoxyphenyl)-2-phenylpyrrole | rsc.org |

| 2-(4-Bromophenyl)glycinol | 2-Amino-2-(4-bromophenyl)acetaldehyde | 4-(4-Bromophenyl)-2-phenylpyrrole | rsc.org |

| 2-(4-Chlorophenyl)glycinol | 2-Amino-2-(4-chlorophenyl)acetaldehyde | 4-(4-Chlorophenyl)-2-phenylpyrrole | rsc.org |